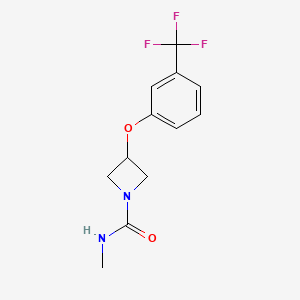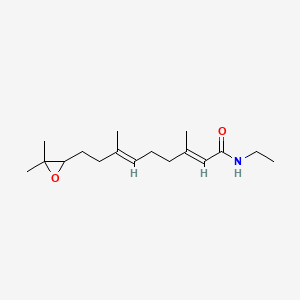
Fosfluridine Tidoxil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fosfluridine tidoxil is a small molecule drug that functions as a thymidylate synthase inhibitor. It has been primarily investigated for its potential in treating various types of cancer, including colorectal cancer, breast cancer, and actinic keratosis . The compound was initially developed by Wilex GmbH and has undergone several clinical trials to evaluate its efficacy and safety .
Vorbereitungsmethoden
The synthetic routes and reaction conditions for fosfluridine tidoxil are not extensively detailed in publicly available sources. it is known that the compound is prepared as a small molecule drug, and its preparation involves dissolving the drug in dimethyl sulfoxide (DMSO) to create a mother liquor . For industrial production, the specific methods and conditions are proprietary and not disclosed in the available literature.
Analyse Chemischer Reaktionen
Fosfluridine tidoxil undergoes various chemical reactions, primarily involving its role as a thymidylate synthase inhibitor. The types of reactions it undergoes include:
Oxidation: The compound can undergo oxidation reactions, although specific details are not provided.
Reduction: Reduction reactions may also occur, but detailed conditions and reagents are not specified.
Substitution: Substitution reactions are possible, particularly in the context of its interaction with thymidylate synthase.
Common reagents and conditions used in these reactions are not explicitly mentioned in the available sources. The major products formed from these reactions are typically related to its inhibitory effects on thymidylate synthase, leading to the disruption of DNA synthesis in cancer cells .
Wissenschaftliche Forschungsanwendungen
Fosfluridin-Tidoxil wurde ausgiebig auf seine Anwendungen in der wissenschaftlichen Forschung untersucht, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. Einige seiner wichtigsten Anwendungen umfassen:
Chemie: Wird als Forschungswerkzeug verwendet, um die Hemmung der Thymidylatsynthase und ihre Auswirkungen auf die DNA-Synthese zu untersuchen.
Biologie: Untersucht auf sein Potenzial, zelluläre Prozesse in Krebszellen zu stören, was zum Zelltod führt.
Medizin: In klinischen Studien zur Behandlung von Darmkrebs, Brustkrebs und aktinischer Keratose untersucht
Wirkmechanismus
Fosfluridin-Tidoxil entfaltet seine Wirkung durch Hemmung der Thymidylatsynthase (TYMS), einem Enzym, das für die DNA-Synthese unerlässlich ist. Durch die Hemmung von TYMS stört die Verbindung die Produktion von Thymidinmonophosphat (TMP), einem Nukleotid, das für die DNA-Replikation unerlässlich ist. Diese Störung führt zur Anhäufung von DNA-Schäden und führt letztendlich zum Zelltod, insbesondere in schnell teilenden Krebszellen .
Wirkmechanismus
Fosfluridine tidoxil exerts its effects by inhibiting thymidylate synthase (TYMS), an enzyme crucial for DNA synthesis. By inhibiting TYMS, the compound disrupts the production of thymidine monophosphate (TMP), a nucleotide essential for DNA replication. This disruption leads to the accumulation of DNA damage and ultimately results in cell death, particularly in rapidly dividing cancer cells .
Vergleich Mit ähnlichen Verbindungen
Fosfluridin-Tidoxil ist in seiner spezifischen Hemmung der Thymidylatsynthase einzigartig. Ähnliche Verbindungen umfassen andere Thymidylatsynthase-Inhibitoren wie:
Fluorouracil (5-FU): Ein weit verbreitetes Chemotherapeutikum, das auch die Thymidylatsynthase hemmt.
Raltitrexed: Ein weiterer Thymidylatsynthase-Inhibitor, der in der Krebsbehandlung eingesetzt wird.
Pemetrexed: Ein Multi-Target-Antifolat, das Thymidylatsynthase und andere folatabhängige Enzyme hemmt.
Fosfluridin-Tidoxil zeichnet sich durch seine spezifische Molekülstruktur und sein Potenzial für eine zielgerichtete Krebstherapie aus .
Eigenschaften
CAS-Nummer |
174638-15-4 |
|---|---|
Molekularformel |
C34H62FN2O10PS |
Molekulargewicht |
740.9 g/mol |
IUPAC-Name |
(2-decoxy-3-dodecylsulfanylpropyl) [(2R,3S,4R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C34H62FN2O10PS/c1-3-5-7-9-11-13-14-16-18-20-22-49-26-27(44-21-19-17-15-12-10-8-6-4-2)24-45-48(42,43)46-25-29-30(38)31(39)33(47-29)37-23-28(35)32(40)36-34(37)41/h23,27,29-31,33,38-39H,3-22,24-26H2,1-2H3,(H,42,43)(H,36,40,41)/t27?,29-,30-,31-,33-/m1/s1 |
InChI-Schlüssel |
LBBDGLOPGRGFDO-FKJRLRTPSA-N |
SMILES |
CCCCCCCCCCCCSCC(COP(=O)(O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O)OCCCCCCCCCC |
Isomerische SMILES |
CCCCCCCCCCCCSCC(COP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=O)NC2=O)F)O)O)OCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCSCC(COP(=O)(O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O)OCCCCCCCCCC |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
HDP-990006; HDP990006; HDP 990006 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















